N-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Achiral imidazolyl-cyclohexane scaffolds cannot probe stereochemistry-dependent Ang II receptor engagement. This compound’s 2-methyl substituent creates a stereogenic center, enabling differential profiling of enantiomer-dependent binding. - Distinct from des-methyl analog (CAS 921074-51-3) and regioisomer (CAS 2060034-89-9). - Matched molecular pair for assessing methyl impact on ADME. - Enables enantioselective SAR exploration aligned with Bayer EP0581003 patent class.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13247874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1CCCCC1NCC2=NC=CN2
InChIInChI=1S/C11H19N3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h6-7,9-10,14H,2-5,8H2,1H3,(H,12,13)
InChIKeyWYTUVXIWLQTTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine Identity & Structural Baseline


N-(1H-Imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine (CAS 1248408-49-2) is a heterocyclic amine with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It features an imidazole ring linked via a methylene bridge to a 2-methyl-substituted cyclohexanamine scaffold. This compound belongs to the broader class of imidazolyl-substituted cyclohexane derivatives, which have been patented as active compounds for the treatment of arterial hypertension and atherosclerosis [1]. The presence of the 2-methyl group on the cyclohexane ring distinguishes it from simpler N-(1H-imidazol-2-ylmethyl)cyclohexanamine analogs and introduces a stereogenic center that can influence molecular recognition.

Stereochemistry Stereogenic center enables enantioselective SAR exploration
Scaffold Methylene-bridged imidazole distinguishes pharmacophore from direct-attached isomers
Context Structurally aligns with Ang II antagonist patent space (EP0581003)

N-(1H-Imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine Analog Substitution Risks


Generic substitution with the des-methyl analog N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS 921074-51-3) or the regioisomeric 1-(1H-imidazol-2-yl)-2-methylcyclohexan-1-amine (CAS 2060034-89-9) introduces significant changes in molecular shape, steric bulk, and hydrogen-bonding presentation. The 2-methyl substituent on the cyclohexane ring of the target compound creates a chiral center that is absent in the des-methyl analog , altering conformational preferences and potentially affecting binding pocket complementarity [1]. Furthermore, the methylene-bridged connectivity pattern in the target compound preserves a flexible amine tether, whereas the directly attached imidazole isomer locks the heterocycle into a more constrained orientation . These structural differences preclude simple interchange without risking altered target engagement or pharmacokinetic profiles.

Target Compound
2-Methyl substituent
Creates a chiral center that influences conformational preferences and binding pocket complementarity; absent in des-methyl analog.
Methylene bridge
Preserves flexible amine tether; allows imidazole rotational degrees of freedom that direct-attached isomers lack.
Analog / Isomer
Des-methyl analog (CAS 921074-51-3)
Lacks stereogenic center; may shift target engagement entropy and alter SAR interpretation.
Regioisomer (CAS 2060034-89-9)
Direct imidazole attachment locks orientation; pharmacophoric geometry may not reproduce ligand-receptor interactions.

N-(1H-Imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine Differentiation Evidence


Molecular Weight and Lipophilicity vs. Des-Methyl Analog

The target compound (C11H19N3, MW 193.29) carries one additional methyl group compared to N-(1H-imidazol-2-ylmethyl)cyclohexanamine (C10H17N3, MW 179.26). This methyl substitution increases the molecular weight by 14.03 g/mol (7.8% increase) and adds a stereogenic center at the cyclohexane 2-position . Based on fragment-based logP calculations, the added methylene unit is predicted to increase logP by approximately 0.5 units, which can meaningfully alter passive membrane permeability and metabolic stability profiles .

MW & Lipophilicity
Cross-study comparable
Target MW 193.29 g/mol vs. des-methyl analog 179.26 g/mol (+14.03 g/mol, +7.8%); predicted logP increase ~0.5 units
Supports distinct ADME and binding entropy profiling
Predicted logP; experimental verification recommended
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Bridged Methylene vs. Direct Imidazole Connectivity

The target compound features an imidazol-2-ylmethylamino architecture where the imidazole is connected via a methylene (-CH2-) spacer to the exocyclic amine. In contrast, 1-(1H-imidazol-2-yl)-2-methylcyclohexan-1-amine (CAS 2060034-89-9) has the imidazole directly attached to the cyclohexane ring carbon bearing the amine, creating a geminal amino-imidazole substitution pattern . This regioisomeric difference alters the distance between the imidazole nitrogen lone pair and the cyclohexyl amine by approximately 1.5 Å and changes the rotational degrees of freedom from 2 (target) to 1 (isomer) for the heterocycle-cyclohexane linkage .

Connectivity
Cross-study comparable
2 rotatable bonds (target) vs. 1 rotatable bond (isomer); altered amine substitution pattern
Determines pharmacophoric presentation for ligand-receptor studies
Structural analysis only; binding assays to confirm
Structural Biology Molecular Recognition Scaffold Hopping

Purity Specification for Reproducible Screening

Commercially, the target compound is available from independent suppliers at certified purities of NLT 97% (MolCore, under ISO certification) and 98% (Leyan) . This is comparable to or slightly exceeds the typical 95–97% purity offered for the des-methyl analog N-(1H-imidazol-2-ylmethyl)cyclohexanamine (CAS 921074-51-3) from common catalog suppliers . The availability of the target compound at >=97% purity from multiple vendors ensures that biological screening results are not confounded by unidentified impurities exceeding 3%.

Purity Specification
Supporting evidence
NLT 97% (MolCore); 98% (Leyan) vs. 95% typical for des-methyl analog
Reduces impurity-driven assay artifacts in primary screens
Vendor CoA review recommended
Quality Control Assay Reproducibility Procurement Specification

Angiotensin II Antagonism Patent Alignment

The target compound's core scaffold maps onto the imidazolyl-substituted cyclohexane derivative class claimed in Bayer's EP0581003 patent family for the treatment of arterial hypertension and atherosclerosis via angiotensin II (Ang II) receptor antagonism [1]. While specific IC50 or Ki values for the target compound against AT1 receptors have not been disclosed in the public domain, the patent teaches that imidazolyl-substituted cyclohexane derivatives with alkyl substitution on the cyclohexane ring exhibit Ang II-inhibitory activity [2]. This patent-class association provides a defined biological context that unsubstituted or non-cyclohexane imidazole analogs lack.

Patent Alignment
Class-level inference
Falls within EP0581003 Markush for imidazolyl-substituted cyclohexane Ang II antagonists
Provides research context for RAS-targeting programs
No disclosed target binding data; confirmatory assays required
Cardiovascular Pharmacology Angiotensin II Patent Landscape

N-(1H-Imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine Recommended Applications


Angiotensin II Receptor Screening Cascades

Procurement for primary AT1 receptor binding assays is supported by the compound's structural alignment with the Bayer EP0581003 patent class claiming imidazolyl-substituted cyclohexane derivatives as Ang II antagonists [1]. The 2-methyl substituent provides a chiral handle for enantioselective SAR exploration that the achiral des-methyl analog (CAS 921074-51-3) cannot offer. Use this compound when exploring stereochemistry-dependent Ang II receptor engagement.

Enantioselective SAR Libraries

The presence of a stereogenic center at the cyclohexane 2-position distinguishes the target compound from non-chiral imidazolylmethyl-cyclohexanamine scaffolds [1]. Procurement of both enantiomers (or the racemate) enables differential profiling of chiral recognition elements in target binding pockets, a dimension entirely absent when using the des-methyl analog.

Physicochemical Benchmarking for Lead Optimization

With a molecular weight of 193.29 and a predicted logP increment of ~0.5 over the des-methyl analog, the target compound serves as a controlled variable for assessing the impact of a single methyl group on permeability, solubility, and metabolic stability in a matched molecular pair analysis [1]. This is directly actionable for medicinal chemists tuning ADME properties within an imidazole-cyclohexane series.

Application
Selection Property
Validation Focus
Angiotensin II receptor screening cascades
Patent-class alignment (EP0581003) and chiral handle for enantioselective exploration
AT1 receptor binding assay confirmation
Enantioselective SAR libraries
Stereogenic center enables differential profiling of chiral recognition
Enantiomer-specific binding or functional profiling
Physicochemical benchmarking for lead optimization
Controlled variable for matched molecular pair analysis (methyl impact)
Permeability, solubility, and metabolic stability comparison
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